molecular formula C26H36N8O6 B13924736 Cbz-Lys-N(Ph(4-NO2))Arg-NH2

Cbz-Lys-N(Ph(4-NO2))Arg-NH2

Cat. No.: B13924736
M. Wt: 556.6 g/mol
InChI Key: NHBBWOKWVFYDBG-VXKWHMMOSA-N
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Description

Cbz-Lys-N(Ph(4-NO2))Arg-NH2 is a synthetic compound that features a carboxybenzyl (Cbz) protecting group, lysine (Lys), a nitrophenyl (Ph(4-NO2)) group, and arginine (Arg) with an amide (NH2) terminal. This compound is primarily used in peptide synthesis and research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (High-Performance Liquid Chromatography) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cbz-Lys-N(Ph(4-NO2))Arg-NH2 undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4 (Potassium Permanganate), OsO4 (Osmium Tetroxide)

    Reduction: Pd-C/H2 (Palladium on Carbon/Hydrogen), LiAlH4

    Substitution: Boc2O (Di-tert-butyl dicarbonate), FMOC-Cl (Fluorenylmethyloxycarbonyl chloride)

Major Products Formed

    Oxidation: Nitro derivatives of the phenyl group

    Reduction: Amino derivatives of the phenyl group

    Substitution: Boc-Lys-N(Ph(4-NO2))Arg-NH2, Fmoc-Lys-N(Ph(4-NO2))Arg-NH2

Scientific Research Applications

Cbz-Lys-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in various diseases.

    Industry: Utilized in the production of peptide-based materials and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, differentiation, and apoptosis. The nitrophenyl group plays a crucial role in its activity by interacting with specific amino acid residues in the target proteins.

Comparison with Similar Compounds

Cbz-Lys-N(Ph(4-NO2))Arg-NH2 can be compared with other similar compounds such as Boc-Lys-N(Ph(4-NO2))Arg-NH2 and Fmoc-Lys-N(Ph(4-NO2))Arg-NH2:

    Boc-Lys-N(Ph(4-NO2))Arg-NH2: Similar in structure but uses Boc as the protecting group. It is more stable under acidic conditions but requires stronger conditions for deprotection.

    Fmoc-Lys-N(Ph(4-NO2))Arg-NH2: Uses Fmoc as the protecting group. It is easily removed under basic conditions and is suitable for solid-phase peptide synthesis.

Uniqueness

This compound is unique due to its combination of the Cbz protecting group and the nitrophenyl group, which provides specific reactivity and stability under various conditions. This makes it a valuable tool in peptide synthesis and research.

Properties

Molecular Formula

C26H36N8O6

Molecular Weight

556.6 g/mol

IUPAC Name

benzyl N-[(2S)-6-amino-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C26H36N8O6/c27-15-5-4-9-21(32-26(37)40-17-18-7-2-1-3-8-18)24(36)33(19-11-13-20(14-12-19)34(38)39)22(23(28)35)10-6-16-31-25(29)30/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H2,28,35)(H,32,37)(H4,29,30,31)/t21-,22-/m0/s1

InChI Key

NHBBWOKWVFYDBG-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N

Origin of Product

United States

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